molecular formula C12H14ClNO B1424909 2-chloro-N-(1-phenylcyclobutyl)acetamide CAS No. 1308650-24-9

2-chloro-N-(1-phenylcyclobutyl)acetamide

Cat. No.: B1424909
CAS No.: 1308650-24-9
M. Wt: 223.7 g/mol
InChI Key: SGBHZXYUBGEFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-phenylcyclobutyl)acetamide is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Studies Research has shown that similar chloroacetamide herbicides, like acetochlor and butachlor, are metabolized in liver microsomes, producing intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). These studies provide insights into the metabolic pathways of these herbicides and their potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystallography and Molecular Structures Crystallography studies have been conducted on compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide, exploring their molecular structures. Such studies help in understanding the molecular interactions and properties of these compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Synthesis and Biological Activities Various acetamides, including chloroacetamide derivatives, have been synthesized and tested for their biological activities. For instance, quinazolinyl acetamides synthesized from chloroacetamides have shown potential analgesic and anti-inflammatory properties (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Soil Reception and Agricultural Impact Studies on the soil reception and activity of chloroacetamide herbicides like acetochlor have provided insights into their impact on agricultural practices and soil health. This research helps in understanding the environmental fate and efficacy of these compounds (Banks & Robinson, 1986).

Antimicrobial Properties Research into the antimicrobial properties of chloroacetamide derivatives has been conducted. For example, bis-heterocyclic sulfamoyl acetamides showed potential as antimicrobial agents against certain bacteria and fungi (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Properties

IUPAC Name

2-chloro-N-(1-phenylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHZXYUBGEFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-phenylcyclobutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-phenylcyclobutyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-phenylcyclobutyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-phenylcyclobutyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-phenylcyclobutyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-phenylcyclobutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.